molecular formula C8H10ClNO2 B12955561 (S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol

(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol

Cat. No.: B12955561
M. Wt: 187.62 g/mol
InChI Key: LFLHRYOTWYFJPX-MRVPVSSYSA-N
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Description

(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by the introduction of the amino and hydroxyl groups through selective reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Amino-2-hydroxyethyl)phenol
  • (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
  • (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid

Uniqueness

(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol is unique due to the presence of the chlorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

3-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1

InChI Key

LFLHRYOTWYFJPX-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)[C@@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1O)C(CO)N)Cl

Origin of Product

United States

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